molecular formula C16H18ClN3O4S B12213427 N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide

N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide

Cat. No.: B12213427
M. Wt: 383.9 g/mol
InChI Key: PKLVAVYLEHVWPG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core functionalized with a 4-chlorophenyl group and a 3,5-dimethylisoxazole sulfonyl moiety. Crystallographic analysis of such compounds often employs tools like the SHELX system for structure refinement, which has been widely utilized in small-molecule crystallography since its inception .

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H18ClN3O4S/c1-10-15(11(2)24-19-10)25(22,23)20-9-3-4-14(20)16(21)18-13-7-5-12(17)6-8-13/h5-8,14H,3-4,9H2,1-2H3,(H,18,21)

InChI Key

PKLVAVYLEHVWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide” typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The oxazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base.

    Coupling with Pyrrolidine: The sulfonylated oxazole is coupled with a pyrrolidine derivative, often using a coupling agent like EDCI or DCC.

    Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the pyrrolidine moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying enzyme mechanisms or receptor interactions.

    Medicine: Potential therapeutic applications, particularly as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific target:

    Molecular Targets: Potential targets could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may interfere with specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, this compound is compared to three analogs with modifications to the aryl, sulfonyl, or pyrrolidine moieties (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Refinement Method
N-(4-chlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide Pyrrolidine-carboxamide 4-chlorophenyl, 3,5-dimethylisoxazole Not reported SHELX
N-(3-fluorophenyl)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide Pyrrolidine-carboxamide 3-fluorophenyl, benzenesulfonyl 12 nM (PARP-1 inhibition) SHELXL
N-(4-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide Piperidine-carboxamide 4-methylphenyl, thiophene-2-sulfonyl 45 nM (COX-2 inhibition) OLEX2
1-(naphthalene-1-sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide Pyrrolidine-carboxamide 4-nitrophenyl, naphthalene-1-sulfonyl 8.7 µM (HDAC6 inhibition) SHELXTL

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) enhance binding to targets like HDAC6 or PARP-1, while bulkier sulfonyl groups (e.g., naphthalene-1-sulfonyl) may reduce solubility but improve hydrophobic interactions .
  • The 3,5-dimethylisoxazole sulfonyl group in the query compound likely confers metabolic stability compared to simpler benzenesulfonyl analogs.

Structural Flexibility :

  • Replacement of pyrrolidine with piperidine (as in the COX-2 inhibitor) introduces conformational rigidity, altering target selectivity.

Refinement Methodologies :

  • The SHELX suite (SHELXL, SHELXTL) remains dominant for high-precision refinement of sulfonamide-containing compounds, ensuring accurate bond-length and angle measurements .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylisoxazole group may lower logP compared to naphthalene-sulfonyl derivatives, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : Sulfonamide-linked heterocycles (e.g., isoxazole, thiophene) resist oxidative degradation better than benzene-sulfonyl groups.

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